
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
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Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
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Biological Activity
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18N5O3
- Molecular Weight : 354.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-ethyl-6-hydroxy-pyrimidine derivatives. The introduction of the nitro group and the formation of the pyrazole moiety are critical steps in this synthetic pathway.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . In vitro assays showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 8 | 16 (Ciprofloxacin) |
Escherichia coli | 16 | 32 (Amoxicillin) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In cellular assays against various cancer cell lines, it exhibited cytotoxic effects with IC50 values in the micromolar range. For example, against the HCT116 colon cancer cell line, an IC50 value of 12 µM was reported.
Cancer Cell Line | IC50 (µM) | Reference Compound IC50 |
---|---|---|
HCT116 | 12 | 15 (Doxorubicin) |
MCF7 | 20 | 25 (Tamoxifen) |
The proposed mechanisms for its biological activity include:
- Inhibition of DNA Synthesis : The pyrimidine derivative may interfere with nucleotide synthesis pathways.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds within the same class. For instance:
- Study on Antiviral Activity : A related compound demonstrated significant antiviral activity by inhibiting viral hemagglutination, suggesting a potential pathway for further exploration in antiviral drug development .
- Antioxidant Properties : Research indicated that derivatives containing similar scaffolds exhibited high antioxidant activity, which could contribute to their overall bioactivity .
- Cytotoxicity Assessments : A comparative study showed that compounds with similar structural features had varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications on biological outcomes .
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-3-11-9-15(24)20-17(18-11)22-14(8-10(2)21-22)19-16(25)12-6-4-5-7-13(12)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIQSVYQSEZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.